molecular formula C6H10O4 B12576396 Ethyl 3-(formyloxy)propanoate CAS No. 194147-37-0

Ethyl 3-(formyloxy)propanoate

Cat. No.: B12576396
CAS No.: 194147-37-0
M. Wt: 146.14 g/mol
InChI Key: UWHLNVBXQXPBHI-UHFFFAOYSA-N
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Description

Ethyl 3-(formyloxy)propanoate is an ester derivative of propanoic acid with a formyloxy (-OCHO) functional group at the third carbon of the propanoate chain. Structurally, it consists of an ethyl ester group linked to a propanoic acid backbone, modified by a formyloxy substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194147-37-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 3-formyloxypropanoate

InChI

InChI=1S/C6H10O4/c1-2-10-6(8)3-4-9-5-7/h5H,2-4H2,1H3

InChI Key

UWHLNVBXQXPBHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC=O

Origin of Product

United States

Preparation Methods

Formylation Using Ethyl Formate and Sodium Ethoxide

One of the primary methods involves the reaction of ethyl formate with sodium ethoxide under controlled temperature and pressure, followed by the addition of a suitable amine or precursor to form the desired ester.

Typical procedure:

  • Ethyl formate (approx. 285 g) is placed in a reaction vessel.
  • Solid sodium ethoxide (approx. 35 g) is added slowly at low temperature (-10 to 0 °C) to control reactivity.
  • The mixture is heated to around 10 °C.
  • A precursor such as beta-aminopropionitrile is added dropwise at a controlled rate (1.0-2.0 g/min).
  • The reaction mixture is transferred to a high-pressure autoclave, heated to 65-70 °C, and maintained at 4.0-6.0 MPa pressure for 8-12 hours.
  • After reaction completion, the mixture is cooled, filtered, washed with ethyl formate, and dried to yield the sodium salt of the formylated product.

Key data from research:

Parameter Condition/Value Yield (%) Notes
Sodium ethoxide addition temp. -10 to 0 °C 90.1-93.8 Optimal at -10 to 0 °C
Reaction temperature 65-70 °C Maintained for 8-12 hours
Reaction pressure 4.0-6.0 MPa High pressure favors yield
Precursor addition rate 1.0-2.0 g/min Controlled to avoid side reactions
Product form Sodium salt of alpha-formyl-beta-formamido propionitrile Purified by recrystallization

This method achieves yields up to 93.8% with high purity and allows solvent recovery and recycling, enhancing sustainability.

Synthesis from Ethyl 3,3-Diethoxypropanoate and Ethyl Formate Using Sodium Hydride

Another approach involves the use of sodium hydride as a strong base to deprotonate ethyl 3,3-diethoxypropanoate, followed by reaction with ethyl formate to form the formylated ester.

Procedure highlights:

  • Sodium hydride (approx. 12.6 g, 60% purity) is washed and suspended in diethyl ether.
  • Ethyl formate (194 g) and ethyl 3,3-diethoxypropanoate (50 g) are added under nitrogen atmosphere at 0-10 °C.
  • The mixture is stirred at room temperature for 15 hours.
  • The reaction is quenched with water, acidified to pH 1 with hydrochloric acid.
  • The product is extracted with dichloromethane, washed, dried, and solvent removed by vacuum distillation.
  • The crude product, (ethoxycarbonyl)malondialdehyde, is obtained as a dark red oily substance with 100% yield.
Parameter Condition/Value Yield (%) Notes
Sodium hydride amount 12.6 g (60% purity) 100 Washed to remove impurities
Reaction temperature 0-10 °C initially, then room temp Stirred for 15 hours
Solvent Diethyl ether Inert atmosphere (N2)
Workup Acidification to pH 1, extraction Product isolated by distillation

This method is notable for its high yield and clean reaction profile, suitable for scale-up.

Catalytic Hydrocarboxyalkylation Using Sodium Methoxide

A related method involves the use of sodium methoxide as a catalyst in toluene solvent with methyl formate to prepare lower alkyl 2-formyl-3-substituted propionates, which are structurally related to ethyl 3-(formyloxy)propanoate.

Key points:

  • Methyl formate and toluene are combined in an autoclave.
  • Sodium methoxide (approx. 34 g) is added slowly.
  • The sealed autoclave is heated to 35-40 °C for 16 hours.
  • The reaction mixture is worked up by adding water, adjusting pH to 6.5 with sulfuric acid, and filtering the precipitated product.
  • Crude methyl 3-(6-methyl-3-pyridinyl)-2-formylpropionate is obtained with 86% yield.

This method demonstrates the utility of alkoxide catalysts under mild conditions for formylation reactions relevant to this compound synthesis.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Sodium ethoxide + Ethyl formate Ethyl formate, sodium ethoxide -10 to 0 °C addition, 65-70 °C, 4-6 MPa, 8-12 h 90-94 High yield, solvent recycling Requires high pressure autoclave
Sodium hydride + Ethyl 3,3-diethoxypropanoate Sodium hydride, ethyl formate 0-10 °C to RT, 15 h 100 Quantitative yield, mild conditions Handling pyrophoric NaH
Sodium methoxide + Methyl formate Methyl formate, sodium methoxide 35-40 °C, 16 h 86 Mild temperature, simple workup Lower yield, longer reaction time

Research Findings and Notes

  • The addition temperature of sodium ethoxide significantly affects the yield; lower temperatures (-10 to 0 °C) favor higher yields due to controlled reactivity and minimized side reactions.
  • Reaction pressure in the autoclave (4-6 MPa) is critical for maintaining the formylation efficiency and product stability.
  • Sodium hydride-based synthesis offers a clean and high-yielding route but requires careful handling due to its reactivity and pyrophoric nature.
  • The choice of formate ester (ethyl vs. methyl) and alkoxide base (sodium ethoxide vs. potassium methoxide) can be optimized depending on the desired product and scale.
  • Purification typically involves filtration, washing with the corresponding formate ester, drying, and recrystallization from solvents such as acetone, ethanol, or isopropanol.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-(formyloxy)propanoate undergoes hydrolysis under acidic or basic conditions due to its ester and formyloxy functionalities:

  • Acidic Hydrolysis :
    In the presence of dilute HCl (0.1–1 M) at 60–80°C, the ester group hydrolyzes to yield 3-(formyloxy)propanoic acid and ethanol . The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    Under alkaline conditions (NaOH, 1–2 M, 25–40°C), saponification occurs, producing sodium 3-(formyloxy)propanoate and ethanol. The formyloxy group remains intact under mild basic conditions but may hydrolyze at higher temperatures (>80°C) to form 3-hydroxypropanoic acid.

Nucleophilic Substitution

The formyloxy group acts as an electrophilic site, facilitating nucleophilic substitution:

  • Reaction with Amines :
    Primary amines (e.g., methylamine) react with the formyloxy group at 25–50°C to form carbamates. For example:

    C₆H₁₀O₄ + CH₃NH₂ → C₆H₉O₄NHCH₃ + H₂O\text{C₆H₁₀O₄ + CH₃NH₂ → C₆H₉O₄NHCH₃ + H₂O}

    This reaction is accelerated in polar aprotic solvents like DMF.

  • Alcoholysis :
    Methanol or ethanol in acidic media (H₂SO₄, 0.5%) substitutes the formyloxy group, yielding ethyl 3-(alkoxy)propanoate derivatives.

Oxidation and Reduction

The formyloxy group exhibits redox reactivity:

  • Oxidation :
    Strong oxidizing agents like KMnO₄ (in H₂SO₄, 5% w/v) convert the formyloxy group to a carboxylic acid, producing ethyl 3-(carboxy)propanoate . This reaction proceeds via radical intermediates, with a reported activation energy of ~50 kcal/mol for analogous esters .

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, 1 atm) reduces the formyloxy group to a hydroxymethyl group, yielding ethyl 3-(hydroxymethoxy)propanoate.

Photochemical Reactions

UV irradiation (λ = 254–365 nm) induces cleavage of the formyloxy group through a triplet-state mechanism :

  • Photolysis generates a biradical intermediate, which rearranges to form CO₂ and ethyl 3-hydroxypropanoate .

  • Quantum yield studies in acetonitrile report a reaction rate constant of k=2.44×1012s1k = 2.44 \times 10^{12} \, \text{s}^{-1} at 25°C .

Comparative Reactivity

The reactivity of this compound is benchmarked against related esters:

CompoundKey ReactionRate Constant (s⁻¹)Reference
This compoundPhotolysis (λ = 365 nm)2.44×10122.44 \times 10^{12}
Ethyl propanoateBasic hydrolysis (1 M NaOH, 25°C)1.2×1031.2 \times 10^{-3}
Methyl formateAcidic hydrolysis (0.5 M HCl, 60°C)4.7×1044.7 \times 10^{-4}

Industrial-Scale Considerations

Continuous flow reactors with immobilized anion-exchange resins (e.g., Amberlyst®) enhance yield (>85%) and reduce side reactions during large-scale syntheses . Temperature control (40–60°C) and solvent selection (DMF or acetone) are critical for minimizing decomposition .

Scientific Research Applications

Ethyl 3-(formyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(formyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include enzymatic hydrolysis by esterases, leading to the formation of active metabolites that interact with cellular targets.

Comparison with Similar Compounds

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

  • Structure: Nitro (-NO₂) and ketone groups on the phenyl ring.
  • Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate

  • Structure : Trifluoromethoxy (-OCF₃) and ketone groups.
  • Applications : Utilized in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability .
  • Synonym Diversity: Over 15 synonyms indicate widespread industrial interest .

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

  • Structure: Chloro (-Cl) and fluoro (-F) substituents on the phenoxy group.
  • Applications: Potential use in drug discovery, leveraging halogen atoms for bioactivity modulation .
  • Molecular Weight : 297.71 g/mol, suggesting suitability for small-molecule therapeutics .

Comparative Data Table

Compound Key Substituent Key Properties/Applications Hazards/Stability Source
Ethyl 3-(methylthio)propanoate -SCH₃ High OAV in pineapple aroma (91.21 µg·kg⁻¹) Presumed safe for consumption
Ethyl 3-(2-furyl)propanoate 2-Furyl Electron-rich diene for cycloaddition reactions No data; furans often toxic
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate -NO₂, ketone Synthetic intermediate H302, H315, H319, H335
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate -OCF₃, ketone Pharmaceutical/agrochemical research No data provided

Key Findings

Functional Group Impact: Electron-donating groups (e.g., -SCH₃, furyl) enhance volatility and aroma contributions . Electron-withdrawing groups (e.g., -NO₂, -OCF₃) improve stability and bioactivity in synthetic applications .

Safety Profile: Aroma-active esters (e.g., ethyl 3-(methylthio)propanoate) are generally low-risk, while nitro- and halogen-substituted derivatives require stringent safety protocols .

Research Gaps: No direct data on Ethyl 3-(formyloxy)propanoate’s properties or applications were found. Its formyloxy group may confer unique reactivity, warranting further study.

Notes

  • Contradictions: Ethyl 3-(methylthio)propanoate is safe in food, whereas nitro-substituted analogs pose health risks, highlighting the dual roles of structural analogs .
  • Limitations: The absence of data on this compound necessitates extrapolation from related compounds. Future studies should prioritize its synthesis and characterization.

Q & A

Q. Q1. What are common synthetic routes for preparing Ethyl 3-(formyloxy)propanoate, and how can reaction conditions be optimized to improve yield?

this compound can be synthesized via esterification or transesterification reactions. A key method involves protecting the hydroxyl group of a precursor (e.g., 3-hydroxypropanoic acid) with a formyl group under acidic conditions, followed by esterification with ethanol. Optimizing reaction conditions includes:

  • Catalyst selection : Use of mild acids (e.g., p-toluenesulfonic acid) to minimize side reactions.
  • Temperature control : Maintaining 60–80°C to balance reaction rate and thermal stability of intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates .
    Post-synthesis, purity is confirmed via 1H/13C NMR (monitoring formyloxy proton at δ ~8.1 ppm) and GC-MS to detect residual reactants .

Advanced Reaction Mechanisms

Q. Q2. How does the formyloxy group influence reactivity in nucleophilic substitution or oxidation reactions?

The formyloxy group acts as a labile leaving group, enabling nucleophilic substitution at the adjacent carbonyl. For example:

  • Oxidation : Using KMnO4 in acidic conditions converts the ester to a ketone, but competing hydrolysis of the formyloxy group requires pH control (pH 4–6) to suppress side reactions .
  • Reduction : LiAlH4 selectively reduces the ester to a primary alcohol while preserving the formyloxy moiety, though over-reduction to propane-1,3-diol is possible at elevated temperatures (>0°C) .
    Mechanistic studies using FT-IR (tracking C=O stretches) and HPLC (quantifying intermediates) are critical for pathway validation .

Analytical Challenges in Degradation Studies

Q. Q3. What analytical methods are recommended to resolve contradictions in reported degradation products of this compound under oxidative conditions?

Discrepancies in degradation pathways (e.g., ketone vs. carboxylic acid formation) arise from variations in oxidant strength and reaction time. To resolve these:

  • HSQC NMR : Maps C-H correlations to distinguish between α,β-unsaturated ketones and saturated acids .
  • GC-FID/MS : Quantifies volatile degradation products (e.g., formic acid) and identifies fragmentation patterns .
  • Van Krevelen diagrams : Track O/C and H/C ratios to differentiate oxidative vs. hydrolytic degradation mechanisms .

Application in Polymer Chemistry

Q. Q4. How can this compound serve as a monomer or crosslinker in biodegradable polymer synthesis?

The formyloxy group enables ring-opening polymerization (ROP) or photo-crosslinking:

  • ROP : Catalyzed by Sn(Oct)2, the ester forms polyesters with tunable glass transition temperatures (Tg). Kinetic studies via DSC show Tg increases with higher formyloxy content .
  • UV crosslinking : Under UV light, the formyloxy group generates radicals that crosslink acrylate-based polymers. Rheometry confirms enhanced elastic modulus (G') post-curing .
    Controlled depolymerization studies using TGA-FTIR reveal thermal stability thresholds (~180°C) for applications in recyclable materials .

Stability and Storage

Q. Q5. What factors contribute to the hydrolytic instability of this compound, and how can storage conditions mitigate degradation?

Hydrolysis is pH- and humidity-sensitive:

  • pH dependence : Degrades rapidly in alkaline conditions (t1/2 < 24 hrs at pH 9) but remains stable at pH 5–7 .
  • Storage recommendations :
    • Temperature : Store at –20°C in sealed, argon-purged vials to suppress moisture ingress .
    • Desiccants : Include silica gel packs to maintain relative humidity <10% .
      Stability is monitored via Karl Fischer titration (water content) and accelerated aging studies (40°C/75% RH for 4 weeks) .

Catalytic Applications in Biomass Valorization

Q. Q6. How do heterogeneous metal catalysts stabilize this compound derivatives in lignin depolymerization?

In biomass processing, Pd/C or Ru/Al2O3 catalysts promote reductive stabilization of lignin-derived monomers:

  • Mechanism : Catalytic hydrogenation saturates reactive α,β-unsaturated bonds, preventing repolymerization. XPS confirms metal oxidation states critical for activity .
  • Product analysis : HSQC NMR identifies C–H cross-peaks of stabilized monomers (e.g., dihydro FA ethyl ester), while GC-FID quantifies yield losses due to competing condensation reactions .

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